molecular formula C22H24ClNO3 B3901274 3-(4-chlorophenyl)-8-[(diisopropylamino)methyl]-7-hydroxy-4H-chromen-4-one

3-(4-chlorophenyl)-8-[(diisopropylamino)methyl]-7-hydroxy-4H-chromen-4-one

Cat. No.: B3901274
M. Wt: 385.9 g/mol
InChI Key: NTRYRLYSHYWKST-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-8-[(diisopropylamino)methyl]-7-hydroxy-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 4-chlorophenyl group at position 3, a diisopropylamino-methyl group at position 8, and a hydroxyl group at position 5. The diisopropylamino moiety introduces significant steric bulk, which may influence solubility, bioavailability, and receptor-binding properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-8-[[di(propan-2-yl)amino]methyl]-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO3/c1-13(2)24(14(3)4)11-18-20(25)10-9-17-21(26)19(12-27-22(17)18)15-5-7-16(23)8-6-15/h5-10,12-14,25H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRYRLYSHYWKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Cl)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-8-[(diisopropylamino)methyl]-7-hydroxy-4H-chromen-4-one, also known as a derivative of chromen-4-one, is a synthetic organic compound recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Molecular Formula: C22H24ClNO3
CAS Number: 302575-42-4
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in disease pathways, potentially affecting metabolic processes and signaling pathways.
  • Receptor Modulation: The compound exhibits binding affinity to various receptors, influencing physiological responses and cellular signaling.

Biological Activities

Research indicates that chromen-4-one derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity:
    • Several studies have demonstrated that chromen-4-one derivatives induce apoptosis in cancer cells. They interact with tubulin at binding sites similar to colchicine, leading to cell cycle arrest and apoptosis through caspase activation .
    • A study highlighted that these compounds can significantly reduce cell invasion and migration in cancer cell lines .
  • Antimicrobial Properties:
    • Chromen-4-one derivatives have shown antimicrobial activity against various pathogens. For instance, they can inhibit bacterial growth and exhibit antifungal properties .
  • Antioxidant Effects:
    • The antioxidant capacity of these compounds helps in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Neuroprotective Effects:
    • Some studies suggest that these compounds may protect neuronal cells from apoptosis and oxidative damage, indicating potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study conducted by Anthony et al. (2007), the anticancer effects of various chromen-4-one derivatives were evaluated. The results showed that these compounds significantly inhibited tumor growth in vitro and in vivo models by inducing apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Activity

A study by Suvarna et al. (2017) investigated the antimicrobial properties of chromen-4-one derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, making them potential candidates for developing new antibiotics.

Structure-Activity Relationship (SAR)

The structure-activity relationship of chromen-4-one derivatives suggests that modifications to the chromene scaffold can enhance or diminish biological activity. For instance:

ModificationBiological Activity
4-Chlorophenyl GroupEnhances anticancer properties
Diisopropylamino GroupIncreases receptor binding affinity
Hydroxyl GroupContributes to antioxidant activity

Comparison with Similar Compounds

Substituent Analysis at Position 8

The aminoalkyl group at position 8 is critical for modulating steric and electronic properties. Key analogues include:

Compound Name Substituent at Position 8 Molecular Formula Molecular Mass (g/mol) Key Structural Features Evidence ID
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one Dimethylamino-methyl C₁₉H₁₈ClNO₃ 343.807 Additional methyl at position 2
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 4-Methylpiperazinyl-methyl C₂₂H₂₁ClF₃N₂O₃ 465.87* Trifluoromethyl at position 2
3-(4-Chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one Diethylamino-methyl C₂₁H₂₂ClF₃NO₃ 428.85* Perchlorate salt; trifluoromethyl at C2
Target Compound Diisopropylamino-methyl C₂₂H₂₇ClN₂O₃ 414.91* Bulky diisopropyl group; no C2 substituent N/A

*Calculated based on molecular formulas.

Key Observations :

  • Electronic Effects : Piperazinyl groups () introduce nitrogen-rich moieties, which may enhance hydrogen bonding or ionic interactions compared to aliphatic amines.

Substituent Variations at Position 2

Position 2 substitutions influence electronic properties and steric hindrance:

Compound Name Substituent at Position 2 Impact on Properties Evidence ID
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one Methyl Increases steric hindrance; may reduce reactivity at the chromenone core
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one Trifluoromethyl Strong electron-withdrawing effect; enhances metabolic stability and lipophilicity
8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one None (phenyl at C3) Lacks 4-chlorophenyl; reduced electron-withdrawing effects

Key Observations :

  • Methyl Groups (): Minor steric effects compared to bulkier substituents like trifluoromethyl.

Functional Group Modifications in Piperidine/Piperazine Analogues

Compounds with cyclic amine substituents exhibit distinct properties:

Compound Name Substituent at Position 8 Key Features Evidence ID
3-(4-Chlorophenyl)-8-((2-ethyl-1-piperidinyl)methyl)-7-hydroxy-4H-chromen-4-one 2-Ethylpiperidinyl-methyl Larger ring structure; ethyl group enhances hydrophobicity
3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one 4-(2-Hydroxyethyl)piperazinyl-methyl Hydroxyethyl group improves solubility and hydrogen bonding capacity

Key Observations :

  • The hydroxyethyl group in enhances hydrophilicity, counteracting the lipophilicity of the trifluoromethyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenyl)-8-[(diisopropylamino)methyl]-7-hydroxy-4H-chromen-4-one
Reactant of Route 2
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3-(4-chlorophenyl)-8-[(diisopropylamino)methyl]-7-hydroxy-4H-chromen-4-one

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